KetoABNO

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Versatile Building Block: KetoABNO's distinct structure, containing a nitrogen atom, eight carbon atoms, two oxygen atoms, and twelve hydrogen atoms, makes it a versatile building block for synthesizing a diverse range of organic compounds. Its specific functionalities allow for various chemical reactions, enabling researchers to create complex molecules for various purposes. [Source: Procurenet description of KetoABNO 95, ]

Biotechnology Research:

- Facilitating Drug Development: KetoABNO plays a crucial role in the development of new drugs and pharmaceuticals. Its properties allow for the creation of specific functional groups within drug molecules, potentially enhancing their efficacy or targeting specific mechanisms of action within the body. [Source: Procurenet description of KetoABNO 95, ]

Chemical Research:

- Studying Free Radical Reactions: KetoABNO possesses a stable free radical due to the unpaired electron on its nitrogen atom. This makes it a valuable tool for studying free radical reactions, which are crucial in various biological and chemical processes. Researchers can use KetoABNO to understand the mechanisms and behavior of free radicals, leading to advancements in various fields, including material science and environmental chemistry. Source: Scientific literature on the free radical properties of KetoABNO, a search on [Google Scholar: using the keywords "KetoABNO" and "free radical"]

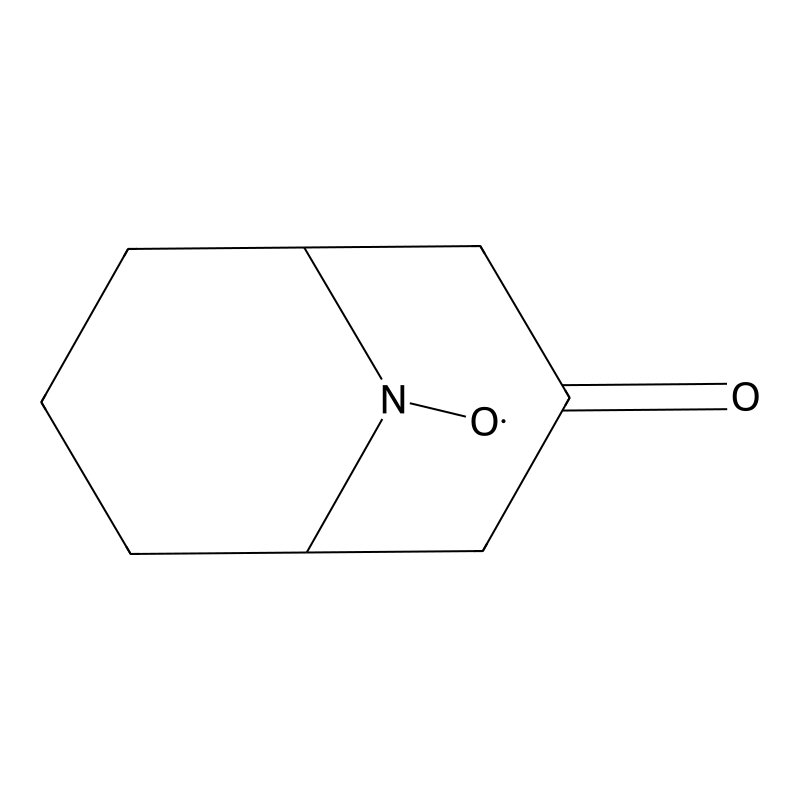

KetoABNO, or 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a bicyclic nitroxyl radical known for its utility as an oxidation catalyst. This compound features a unique structural configuration that enhances its reactivity in various chemical processes, particularly in oxidation reactions. The presence of the nitrogen atom within the bicyclic framework contributes to its distinct electronic properties, allowing it to function effectively as a co-catalyst in aerobic oxidation reactions.

- Oxidation of Alcohols: KetoABNO has shown efficacy in converting primary and secondary alcohols into their corresponding carbonyl compounds (aldehydes or ketones) when used in conjunction with bismuth nitrate as a catalyst under aerobic conditions .

- Aldehyde Oxidation: It also catalyzes the oxidation of aldehydes to carboxylic acids using nitroxyl and nitrogen oxides as co-catalysts, showcasing its versatility in oxidation chemistry .

KetoABNO can be synthesized through several methods, typically involving multi-step organic reactions:

- Starting Material Preparation: The synthesis often begins with 9-azabicyclo[3.3.1]nonane, which is then converted into KetoABNO through oxidation processes.

- Oxidation Process: For instance, one method involves treating 9-azabicyclo[3.3.1]nonane with urea hydrogen peroxide in the presence of sodium tungstate to yield ABNO, which can subsequently be oxidized to KetoABNO using various oxidants .

- Catalytic Systems: The synthesis can also be integrated into catalytic systems where KetoABNO is generated in situ during the reaction process, enhancing efficiency and yield.

KetoABNO is primarily utilized as a catalyst in organic synthesis:

- Oxidation Reactions: It is widely used for the aerobic oxidation of alcohols and aldehydes, facilitating transformations that are essential in synthetic organic chemistry.

- Industrial Processes: Its efficiency under mild conditions makes it suitable for large-scale applications, particularly in pharmaceutical and fine chemical production where selective oxidation is crucial .

KetoABNO shares similarities with other nitroxyl radicals but exhibits unique properties due to its bicyclic structure:

KetoABNO's unique bicyclic structure allows it to engage more effectively with sterically hindered substrates compared to its analogs like ABNO and TEMPO, making it a valuable tool in organic synthesis.

Molecular Structure and Formula

KetoABNO, formally known as 9-azabicyclo [3] [3] [1]nonan-3-one-N-oxyl, represents a stable nitroxide radical catalyst with significant synthetic utility [1] [2]. The compound possesses the molecular formula C8H12NO2 and a molecular weight of 154.19 g/mol [2] [4]. The structure consists of a bicyclic framework containing a nitrogen atom bearing an unpaired electron in the form of an N-oxyl radical, combined with a ketone functionality at the 3-position of the azabicyclo [3] [3] [1]nonane ring system [1] [3].

The structural framework of KetoABNO features a unique combination of the stable ABNO (9-azabicyclo [3] [3] [1]nonane N-oxyl) backbone with an integrated ketone group [3] [4]. This bicyclic structure provides enhanced stability compared to traditional nitroxide radicals while maintaining catalytic activity [7]. The Chemical Abstracts Service (CAS) registration number for KetoABNO is 7123-92-4 [2] [4].

| Property | Value |

|---|---|

| Molecular Formula | C8H12NO2 [2] |

| Molecular Weight | 154.19 g/mol [2] |

| CAS Number | 7123-92-4 [2] |

| IUPAC Name | 9-azabicyclo [3] [3] [1]nonan-3-one-N-oxyl [1] |

Physical Properties and Characterization

KetoABNO exhibits distinctive physical characteristics that facilitate its identification and handling in laboratory settings [2] [4]. The compound appears as a pale reddish-yellow to yellow crystalline powder with a melting point range of 109-114°C [2]. The material demonstrates good solubility in organic solvents including ethanol and acetone, while showing limited solubility in water [4].

The compound requires careful storage conditions to maintain its stability and catalytic activity [2] [4]. Commercial preparations are typically supplied with a purity specification of 95% or higher as determined by capillary gas chromatography [4] [12]. The physical appearance and color characteristics arise from the presence of the nitroxide radical center, which imparts the characteristic coloration to the compound [1] [3].

| Physical Property | Specification |

|---|---|

| Appearance | Pale reddish-yellow to yellow crystals/powder [2] [4] |

| Melting Point | 109-114°C [2] |

| Purity | ≥95% (Capillary GC) [4] |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water [4] |

Spectroscopic Analysis and Identification

Spectroscopic characterization of KetoABNO presents unique challenges due to its paramagnetic nature [6] [11]. The compound's unpaired electron significantly affects conventional nuclear magnetic resonance spectroscopy, requiring specialized analytical approaches for structural confirmation [6] [39].

Proton nuclear magnetic resonance spectroscopy of KetoABNO reveals characteristic chemical shifts that have been determined through density functional theory calculations [6] [39]. The paramagnetic nature of the compound causes significant line broadening and chemical shift perturbations compared to diamagnetic analogs [39]. Research has demonstrated that quantitative paramagnetic nuclear magnetic resonance can provide valuable purity assessment information for KetoABNO and related nitroxide compounds [6].

Infrared spectroscopy provides crucial structural information, particularly regarding the carbonyl functionality present in KetoABNO [14] [17]. The ketone carbonyl group exhibits characteristic stretching frequencies in the range of 1660-1770 cm⁻¹, with the specific frequency dependent on the molecular environment and ring strain effects [14] [17]. The bicyclic nature of KetoABNO influences the exact position of the carbonyl absorption within this range [14].

Electron paramagnetic resonance spectroscopy represents the most definitive analytical technique for KetoABNO characterization [18] [19]. The nitroxide radical center provides a characteristic electron paramagnetic resonance signature that allows for unambiguous identification and quantification [18] [25]. The g-factor values for nitroxide radicals typically range from 1.99 to 2.01, providing a characteristic fingerprint for the compound [27] [34].

| Analytical Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Broadened signals due to paramagnetic effects [6] [39] |

| Infrared Spectroscopy | Carbonyl stretch 1660-1770 cm⁻¹ [14] [17] |

| Electron Paramagnetic Resonance | g-factor ~2.00, characteristic nitroxide pattern [27] [34] |

Radical Nature and Electronic Properties

The electronic structure of KetoABNO centers on the stable nitroxide radical functionality, which provides the compound with its unique catalytic properties [1] [3]. The unpaired electron resides primarily on the nitrogen-oxygen bond in a π* molecular orbital, creating a persistent radical species [7] [30]. This electronic configuration enables KetoABNO to function as an efficient oxidation catalyst through single-electron transfer mechanisms [1] [5].

The radical nature of KetoABNO manifests in its paramagnetic properties, which can be quantified through electron paramagnetic resonance spectroscopy [18] [25]. The g-tensor components provide detailed information about the electronic environment and molecular orientation effects [27] [28]. For nitroxide radicals like KetoABNO, the g-values typically exhibit slight deviations from the free electron value due to spin-orbit coupling interactions [28] [31].

The bicyclic structure of KetoABNO influences the electronic properties by providing a relatively unhindered environment around the radical center [3] [7]. This structural feature enhances the accessibility of the radical site for substrate interactions while maintaining electronic stability [7]. The ketone functionality introduces additional electronic effects through its electron-withdrawing nature, which can influence the radical reactivity patterns [5].

Computational studies using density functional theory have provided insights into the electronic structure and properties of KetoABNO [6] [38]. These calculations help predict spectroscopic parameters and provide theoretical understanding of the radical behavior under various conditions [6] [38].

| Electronic Property | Characteristics |

|---|---|

| Radical Center | Nitrogen-oxygen π* orbital [7] [30] |

| g-Factor Range | 1.99-2.01 (typical for nitroxides) [27] [34] |

| Magnetic Properties | Paramagnetic due to unpaired electron [18] [25] |

| Electronic Effects | Enhanced by bicyclic framework [3] [7] |

Crystallographic Studies

Crystallographic characterization of KetoABNO and related nitroxide compounds presents unique challenges due to the paramagnetic nature of these materials [21] [22]. While specific single-crystal X-ray diffraction data for KetoABNO remains limited in the accessible literature, general principles governing nitroxide crystal structures provide insight into the expected structural parameters [22] [26].

Nitroxide radicals typically exhibit specific geometric constraints around the nitrogen-oxygen radical center, with characteristic bond lengths and angles that reflect the electronic structure [22] [30]. The nitrogen-oxygen bond distance in nitroxide radicals generally falls within a narrow range, reflecting the partial double-bond character of this interaction [30]. The bicyclic framework of KetoABNO would be expected to impose additional conformational constraints that influence the overall molecular geometry [26].

Powder diffraction techniques may provide alternative approaches for structural characterization when single-crystal studies prove challenging [21]. The crystalline nature of KetoABNO, as evidenced by its melting point range and crystalline appearance, suggests the possibility of obtaining structural information through appropriate diffraction methods [2] [4].

The paramagnetic properties of KetoABNO can complicate traditional crystallographic approaches, but specialized techniques for handling paramagnetic materials have been developed [21] [22]. Modern crystallographic methods increasingly accommodate the unique requirements of radical-containing compounds, potentially enabling detailed structural studies of KetoABNO in the future [21].

Differential scanning calorimetry studies have been conducted on KetoABNO to characterize its thermal properties and phase behavior [6]. These thermal analysis techniques provide complementary information to crystallographic studies and help establish the physical properties of the compound [6].

| Crystallographic Aspect | Considerations |

|---|---|

| Crystal System | Not specifically reported for KetoABNO |

| Space Group | Requires determination through diffraction studies |

| Unit Cell Parameters | Not available in current literature |

| Molecular Geometry | Constrained by bicyclic framework [26] |

| Thermal Properties | Characterized by differential scanning calorimetry [6] |